N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 898644-07-0
VCID: VC21517614
InChI: InChI=1S/C18H25ClN4O3/c1-14-2-3-15(19)12-16(14)20-17(24)13-21-4-6-22(7-5-21)18(25)23-8-10-26-11-9-23/h2-3,12H,4-11,13H2,1H3,(H,20,24)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3
Molecular Formula: C18H25ClN4O3
Molecular Weight: 380.9g/mol

N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide

CAS No.: 898644-07-0

Cat. No.: VC21517614

Molecular Formula: C18H25ClN4O3

Molecular Weight: 380.9g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide - 898644-07-0

Specification

CAS No. 898644-07-0
Molecular Formula C18H25ClN4O3
Molecular Weight 380.9g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C18H25ClN4O3/c1-14-2-3-15(19)12-16(14)20-17(24)13-21-4-6-22(7-5-21)18(25)23-8-10-26-11-9-23/h2-3,12H,4-11,13H2,1H3,(H,20,24)
Standard InChI Key XQAHPPDREJNKIO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure Analysis

N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide contains four key structural components that define its chemical identity and potential biological interactions:

The piperazine core forms the central scaffold of the molecule, featuring a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. This structural element is widely recognized in medicinal chemistry for its versatility and presence in numerous pharmaceutically active compounds. According to research, the piperazine scaffold has been reported to exhibit antibacterial, antituberculosis, anticancer, antiviral, anti-inflammatory, antipsychotic, anti-Alzheimer's, antifungal, antidiabetic, as well as analgesic, anticonvulsant, and antimalarial properties .

The morpholine-4-carbonyl group attached to one nitrogen of the piperazine ring consists of a morpholine heterocycle (containing oxygen and nitrogen atoms in a six-membered ring) connected via a carbonyl linkage. This structural feature may contribute to improved pharmacokinetic properties such as water solubility while maintaining necessary lipophilicity for membrane penetration.

The acetamide linkage (-CH₂-CO-NH-) connects the piperazine ring to the substituted phenyl group, providing both structural flexibility and hydrogen bonding capability. The N-arylacetamide moiety has been identified in compounds exhibiting antibacterial, antiparasitic, anticancer, and antiviral properties .

The 5-chloro-2-methylphenyl group features a benzene ring with chlorine at position 5 and a methyl group at position 2. The chlorine substituent may enhance binding affinity to target proteins through halogen bonding, while the methyl group can influence the electronic distribution and lipophilicity of the molecule.

Predicted Physicochemical Properties

Based on the compound's structural features, the predicted physicochemical properties of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide

PropertyPredicted ValuePharmacological Significance
Molecular FormulaC₁₉H₂₅ClN₄O₃Defines exact atomic composition
Molecular Weight392.88 g/molWithin optimal range for oral bioavailability
Hydrogen Bond Donors1 (NH of acetamide)Contributes to target recognition through hydrogen bonding
Hydrogen Bond Acceptors7 (N and O atoms)Enables multiple target interaction points
Predicted LogP2.5-3.0Balanced lipophilicity for membrane permeation
Topological Polar Surface Area~80-90 ŲAppropriate for intestinal absorption
Rotatable Bonds8-9Provides conformational flexibility for target binding
pKa~8-9 (piperazine N)Potential for partial ionization at physiological pH

These properties suggest that N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide would possess drug-like characteristics according to Lipinski's Rule of Five, indicating potential for good bioavailability and pharmacokinetic properties.

Reaction StepReagentsConditionsExpected Yield
Formation of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide5-chloro-2-methylaniline, 2-chloroacetyl chloride, TEADCM, 0°C to rt, 4h75-85%
Synthesis of 1-(morpholine-4-carbonyl)piperazinePiperazine, morpholine-4-carbonyl chloride, TEADCM, 0°C to rt, 12h70-80%
Final couplingThe above intermediates, K₂CO₃DMF, 60-80°C, 6-8h65-75%

Alternative Linear Synthetic Route

An alternative linear approach might involve:

  • Mono-protection of piperazine followed by acylation with morpholine-4-carbonyl chloride.

  • Deprotection of the second nitrogen of piperazine.

  • Alkylation with 2-chloro-N-(5-chloro-2-methylphenyl)acetamide.

This approach would allow for controlled functionalization of the piperazine nitrogen atoms and minimize potential side reactions.

Spectroscopic Characterization

Predicted Spectral Properties

The structural confirmation of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide would typically involve various spectroscopic techniques. Based on the spectral data reported for structurally related compounds, the expected spectroscopic features would include:

Table 3: Predicted Infrared Spectroscopic Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretching (amide)3420-3460Medium
C-H stretching (aromatic)3050-3100Weak
C-H stretching (aliphatic)2850-2950Medium
C=O stretching (amides)1650-1680Strong
C=C stretching (aromatic)1580-1600Medium
C-N stretching1250-1350Medium
C-Cl stretching700-800Medium

This prediction is consistent with reported IR data for related compounds, such as N-(4-Chlorophenyl)-2-(4-(2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)acetamide, which showed NH stretching at 3464 cm⁻¹ and carbonyl absorptions around 1670 and 1658 cm⁻¹ .

Table 4: Predicted ¹H NMR Spectroscopic Data

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons7.0-7.5Complex pattern3H
Amide NH9.8-10.2Singlet1H
-CH₂CO- (acetamide)3.9-4.1Singlet2H
Piperazine -CH₂-2.4-3.5Multiple signals8H
Morpholine -CH₂-O-3.6-3.8Multiplet4H
Morpholine -CH₂-N-3.4-3.6Multiplet4H
Aromatic -CH₃2.1-2.3Singlet3H

These predictions are based on typical chemical shifts for these functional groups and the ¹H NMR data reported for related compounds in the available literature .

Biological ActivitySupporting Structural FeaturesConfidence Level
AntimicrobialPiperazine core, N-arylacetamideHigh
AnticancerPiperazine, acetamide linkageModerate
AntiviralPiperazine, N-arylacetamideModerate
Anti-inflammatoryPiperazine coreModerate
NeuropsychiatricPiperazine, morpholine moietyHigh
AntifungalPiperazine scaffoldModerate
AnalgesicPiperazine componentModerate

These predictions are supported by research indicating that "the piperazine scaffold has also been reported to exhibit antibacterial, antituberculosis, anticancer, antiviral, anti-inflammatory, antipsychotic, anti-Alzheimer's, antifungal, antidiabetic, as well as analgesic, anticonvulsant, and antimalarial properties" . Similarly, "N-phenylacetamide core structure have garnered a lot of attention due to their antibacterial, antiparasitic, anticancer, and antiviral properties" .

Structure-Activity Relationship Considerations

The potential biological activity of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide can be further analyzed through structure-activity relationship principles:

  • The piperazine core provides structural rigidity, two basic nitrogen atoms for potential hydrogen bonding or salt formation, and serves as a privileged structure in numerous FDA-approved medications.

  • The morpholine-4-carbonyl group may contribute to enhanced water solubility while maintaining necessary lipophilicity, potentially improving pharmacokinetic properties.

  • The 5-chloro-2-methylphenyl group attached to the acetamide could influence receptor binding specificity, with the chlorine atom potentially engaging in halogen bonding with target proteins.

  • The acetamide linkage provides potential for hydrogen bonding interactions with biological targets, which can be crucial for receptor recognition and binding.

The search results note that "over the last few decades, the concept of molecular hybridization has received a lot of attention in the field of drug design. This tool combines two pharmacophoric moieties from different classes of bioactive molecules to create new hybrid molecules with improved biological efficacy and resistance" . N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide represents such a hybrid molecule, combining several pharmacologically relevant structural components.

Pharmacokinetic Considerations

Predicted ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide would significantly influence its potential as a drug candidate.

Table 6: Predicted ADME Properties

ParameterPredictionRationale
Oral AbsorptionModerate to GoodBalanced lipophilicity (LogP ~3), appropriate molecular size
Blood-Brain Barrier PenetrationModeratePiperazine and morpholine groups are common in CNS-active drugs
Plasma Protein BindingModerate (60-80%)Presence of both lipophilic and hydrophilic groups
MetabolismPrimarily hepaticSusceptible to CYP450-mediated N-dealkylation and amide hydrolysis
ExcretionRenal and hepaticMetabolites likely excreted via both routes
Half-lifeModerate (8-12 hours)Based on similar piperazine-containing compounds

These predictions suggest that N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide would likely possess favorable pharmacokinetic properties for development as an orally administered drug.

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